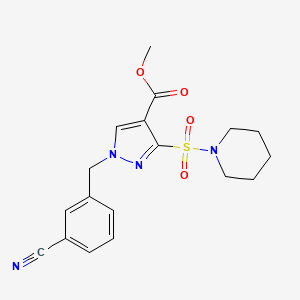

methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS: 1251590-92-7) is a pyrazole-based small molecule with a molecular formula of C₁₂H₁₆N₄O₄S and a molecular weight of 312.35 g/mol . Its structure features a 3-cyanobenzyl group at the 1-position of the pyrazole ring, a piperidin-1-ylsulfonyl substituent at the 3-position, and a methyl ester at the 4-position. Pyrazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and anti-angiogenic effects, as seen in structurally related compounds like GeGe3 () .

Properties

IUPAC Name |

methyl 1-[(3-cyanophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-26-18(23)16-13-21(12-15-7-5-6-14(10-15)11-19)20-17(16)27(24,25)22-8-3-2-4-9-22/h5-7,10,13H,2-4,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVVBXQDZIKKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC(=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions to form the pyrazole core.

Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanobenzyl halide.

Attachment of the Piperidine Sulfonyl Group: This step involves the reaction of the pyrazole intermediate with a piperidine sulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester at position 4 of the pyrazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Conditions :

-

Acidic: HCl (conc.) in refluxing ethanol (70–80°C, 4–6 hours).

-

Basic: NaOH (2M) in aqueous methanol (room temperature, 2 hours).

-

-

Products : 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid.

This carboxylic acid serves as a precursor for amide formation or decarboxylation reactions .

Nucleophilic Substitution at the Sulfonamide Site

The piperidin-1-ylsulfonyl group participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group:

-

Reagents : Amines (e.g., hydrazines, alkylamines) or thiols .

-

Conditions : Dimethylformamide (DMF) as solvent, triethylamine (TEA) as base, 60–80°C for 8–12 hours.

-

Example Reaction :

(where X = piperidin-1-ylsulfonyl, Nu = nucleophile).

Cyanobenzyl Group Reactivity

The 3-cyanobenzyl substituent can undergo:

-

Nitrile Hydrolysis :

-

Reduction :

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitution and cycloaddition reactions:

-

Electrophilic Aromatic Substitution :

-

1,3-Dipolar Cycloaddition :

Oxidation and Reduction Pathways

-

Oxidation of Alcohols :

Pyrazole-linked alcohols (if present) are oxidized to aldehydes or ketones using KMnO or CrO . -

Reduction of Nitro Groups :

Catalytic hydrogenation (H/Pd-C) converts nitro derivatives to amines .

Key Reaction Optimization Parameters

Analytical Characterization

Post-reaction analysis employs:

-

NMR Spectroscopy : To confirm substitution patterns (e.g., H NMR shifts for ester hydrolysis).

The compound’s multifunctional design enables diverse reactivity, making it valuable for medicinal chemistry applications, particularly in synthesizing bioactive analogs . Further studies are needed to explore its catalytic and enzymatic interactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives, including methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans. A notable study demonstrated that pyrazole derivatives inhibited the growth of pathogenic fungi, suggesting their potential as antifungal agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This property makes them promising candidates for treating inflammatory diseases .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. Research indicates that similar pyrazole compounds can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In another study published in Pharmaceuticals, researchers investigated the anti-inflammatory mechanisms of several pyrazole derivatives. The findings showed that this compound significantly reduced inflammation markers in animal models, suggesting its therapeutic potential for inflammatory disorders .

Mechanism of Action

The mechanism of action of methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the piperidine sulfonyl group may interact with the active site of an enzyme, inhibiting its function.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Impact on Molecular Weight: The thiomorpholino analog (411.50 g/mol) has a higher molecular weight than the target compound due to the sulfur-containing thiomorpholine group .

Functional Group Flexibility : Replacing the piperidin-1-ylsulfonyl group with an azido group (as in ) reduces molecular weight and introduces reactivity for bioorthogonal conjugation .

Benzyl vs. Alkyl Substituents: The 3-cyanobenzyl group in the target compound may enhance aromatic interactions compared to the cyanomethyl substituent in its analog .

Biological Activity

Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, with the CAS number 1251633-97-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 388.4 g/mol. The compound features a pyrazole core substituted with a piperidine sulfonamide and a cyanobenzyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by the introduction of the piperidine and cyanobenzyl substituents. While specific synthetic pathways for this compound are not extensively documented in the literature, similar pyrazole derivatives have been synthesized using standard organic reactions such as nucleophilic substitutions and cyclization reactions .

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various pathogens, including bacteria and fungi. Preliminary bioassays suggest that these compounds may inhibit the growth of certain fungal species, indicating potential applications in agricultural settings for crop protection .

Antiviral Properties

In addition to antimicrobial effects, some pyrazole derivatives have demonstrated antiviral activity. Research has shown that specific modifications to the pyrazole structure can enhance efficacy against viral infections. The mechanism often involves interference with viral replication or entry into host cells .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE). Compounds similar to this compound have been studied for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of a piperidine moiety is often linked to increased binding affinity to AChE .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant fungicidal activity against wheat rust and phoma asparagi. The results indicated that modifications in the substituents could lead to enhanced biological activity .

Case Study 2: Enzyme Inhibition

Research conducted on related compounds demonstrated their potential as AChE inhibitors. The study highlighted that specific structural elements, including sulfonamide groups, play a critical role in enhancing inhibitory potency against AChE, suggesting that this compound could be a candidate for further investigation in neuropharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.